molecular formula C16H12N4O2 B10811317 9-methyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole

9-methyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole

Cat. No.: B10811317
M. Wt: 292.29 g/mol
InChI Key: IBVRCTVMEOHDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-234636 is a chemical compound known for its role in inhibiting the interaction of methyl-binding proteins with methylated genomic deoxyribonucleic acid, thereby reversing the epigenetic silencing of genes. It is also recognized as an androgen receptor modulator and an activator of P-glycoprotein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-234636 involves the formation of a 9H-imidazo[1,2-a]benzimidazole core structure. The key steps include:

    Formation of the imidazo[1,2-a]benzimidazole core: This is typically achieved through a cyclization reaction involving a benzimidazole derivative and an appropriate aldehyde or ketone.

    Nitration: Introduction of a nitro group at the para position of the phenyl ring.

    Methylation: Addition of a methyl group to the imidazo[1,2-a]benzimidazole core.

Industrial Production Methods

Industrial production of WAY-234636 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

WAY-234636 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

WAY-234636 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the interaction of methyl-binding proteins with methylated deoxyribonucleic acid.

    Biology: Investigated for its role in reversing epigenetic silencing of genes, which has implications in cancer research.

    Medicine: Explored as an androgen receptor modulator, which could have potential therapeutic applications in conditions like prostate cancer.

    Industry: Potential use in the development of drugs targeting epigenetic modifications.

Mechanism of Action

WAY-234636 exerts its effects by inhibiting the interaction of methyl-binding proteins with methylated genomic deoxyribonucleic acid. This leads to the reversal of epigenetic silencing of genes. Additionally, it modulates androgen receptor activity and activates P-glycoprotein, which plays a role in drug transport and resistance .

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

4-methyl-2-(4-nitrophenyl)imidazo[1,2-a]benzimidazole

InChI

InChI=1S/C16H12N4O2/c1-18-14-4-2-3-5-15(14)19-10-13(17-16(18)19)11-6-8-12(9-7-11)20(21)22/h2-10H,1H3

InChI Key

IBVRCTVMEOHDDP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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